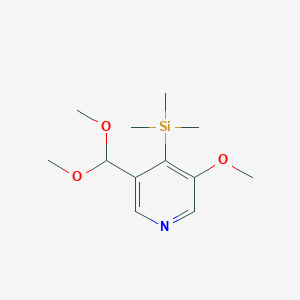![molecular formula C14H17BrN2O2 B1390067 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide CAS No. 1138443-33-0](/img/structure/B1390067.png)
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide
Descripción general
Descripción
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide is a chemical compound with the molecular formula C14H17BrN2O2 and a molecular weight of 325.20 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom and a piperidine ring .
Métodos De Preparación
The synthesis of 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide involves several steps. One common synthetic route includes the bromination of N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bromine, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with proteins, enzymes, or receptors, leading to modulation of their functions. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide can be compared with other similar compounds, such as:
N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
2-Iodo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide:
Propiedades
IUPAC Name |
2-bromo-N-[4-(piperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-10-13(18)16-12-6-4-11(5-7-12)14(19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZGXAZCOYABPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)
![3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide](/img/structure/B1389985.png)
![3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1389986.png)


![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)


![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)
![{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1389996.png)



![2-[(2-Methylpentyl)oxy]aniline](/img/structure/B1390006.png)
